1,3-Dichloro-2-(propylthio)benzene
Description
Structural Context within Halogenated Aromatic Thioethers
Halogenated aromatic thioethers are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and a thioether group (-S-R). In 1,3-Dichloro-2-(propylthio)benzene, the benzene (B151609) ring is adorned with two chlorine atoms at the 1 and 3 positions and a propylthio group at the 2 position. This specific substitution pattern places the sulfur atom of the thioether between two chlorine atoms, creating a sterically hindered environment that influences its chemical behavior. The electronic properties of the chlorine atoms, being electron-withdrawing, also impact the reactivity of the aromatic ring.
Research Significance and Academic Relevance of the 1,3-Dichloroaryl Thioether Scaffold
The 1,3-dichloroaryl thioether scaffold is of significant academic interest due to its potential as a versatile building block in organic synthesis. The presence of both carbon-chlorine bonds and a thioether linkage offers multiple sites for chemical modification. For instance, the carbon-chlorine bonds can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.org The thioether group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry and materials science. Research into these transformations on the 1,3-dichloroaryl thioether framework contributes to the broader field of synthetic methodology.
Historical Overview of Related Chemical Systems
The synthesis of aryl thioethers has been a long-standing area of investigation in organic chemistry. nih.govresearchgate.net Traditional methods often involved the reaction of thiols with aryl halides, which could be limited by harsh reaction conditions and low yields, especially for unreactive aryl chlorides. nih.govthieme-connect.de A significant breakthrough came with the development of transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org Pioneering work by Migita in 1978 on palladium-catalyzed thiation of aryl halides opened the door for more efficient and general methods. nih.govthieme-connect.de Subsequently, the development of catalyst systems, including those based on palladium, nickel, and copper, has greatly expanded the scope and utility of aryl thioether synthesis. nih.govresearchgate.net These advancements have made complex halogenated aromatic thioethers more accessible for study and application.
Scope and Objectives of Current Research Directions
Current research involving structures related to this compound is focused on several key areas. A major objective is the development of more sustainable and efficient synthetic protocols. This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions. Furthermore, there is growing interest in the application of these compounds as intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. For example, related structures like 4,6-dichloro-2-(propylthio)-5-aminopyrimidine are key intermediates in the synthesis of important pharmaceutical agents. google.comnih.gov Additionally, the photophysical properties of some aromatic thioethers, such as aggregation-induced emission, are being explored for applications in materials science and biological imaging. researchgate.netnih.gov
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀Cl₂S |
| Molecular Weight | 221.15 g/mol |
| CAS Number | Not readily available |
Table 2: Related Chemical Compounds
| Compound Name | Molecular Formula | Key Relevance |
| 2,6-Dichlorotoluene | C₇H₆Cl₂ | A precursor for related dichlorinated benzene derivatives. nist.gov |
| 1,3-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | An example of a dichlorinated benzene with a different functional group. wikipedia.org |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | C₇H₉Cl₂N₃S | An important intermediate in pharmaceutical synthesis. google.comnih.gov |
| Thiophenol | C₆H₆S | A common starting material for the synthesis of aryl thioethers. |
| Propyl Mercaptan | C₃H₈S | The thiol precursor for the propylthio group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-propylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMMUZISOQRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dichloro 2 Propylthio Benzene and Its Precursors
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the target molecule in a single, efficient chemical transformation from readily available precursors. These methods include the formation of the C-S bond on a pre-existing dichlorinated aromatic ring or the chlorination of an appropriate aryl propyl thioether.
Chlorination of Aryl Propyl Thioethers
An alternative direct approach is the electrophilic chlorination of an aryl propyl thioether precursor, such as (propylthio)benzene or a chloro-(propylthio)benzene isomer. This reaction involves treating the thioether with a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst. cdnsciencepub.com
The thioether group (-S-propyl) is an ortho-, para-directing group in electrophilic aromatic substitution, meaning it will direct incoming electrophiles (like Cl⁺) to the positions ortho and para to itself. However, this strategy presents significant challenges:
Regioselectivity: Achieving the specific 1,3-dichloro substitution pattern relative to the propylthio group at the 2-position is difficult. Direct dichlorination of (propylthio)benzene would likely lead to a mixture of isomers, with the 2,4-dichloro and 2,6-dichloro products being major components.
Oxidation of Sulfur: Thioethers are susceptible to oxidation by chlorinating agents, which can lead to the formation of sulfoxides and sulfones as unwanted byproducts. researchgate.net Controlling the reaction conditions to favor aromatic chlorination over sulfur oxidation is crucial but can be difficult. Research on the oxidative chlorination of o-chlorophenyl propyl sulfide (B99878), for example, leads to the formation of the corresponding sulfonyl chloride. Current time information in Bangalore, IN.
While methods for the regioselective chlorination of activated aromatic compounds like phenols exist, achieving precise dichlorination of an aryl propyl thioether to a single desired isomer remains a significant synthetic hurdle. asianpubs.orgorgsyn.org
Alkylation of Dichlorobenzenethiols
Perhaps the most straightforward and unambiguous direct synthesis involves the alkylation of a dichlorobenzenethiol. In this approach, the precursor 2,3-dichlorobenzenethiol would be treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.
The reaction proceeds via a simple SN2 mechanism where the thiolate anion, formed by deprotonation of the dichlorobenzenethiol with a base (e.g., sodium hydroxide), acts as a nucleophile and displaces the halide from the propyl halide. This S-alkylation method is generally high-yielding and clean. For example, the S-alkylation of 2,3- and 3,4-dichlorobenzenethiol with 3-bromopropionic acid in the presence of sodium hydroxide (B78521) proceeds efficiently. This demonstrates the general applicability of this reaction type for creating the desired C-S bond on a pre-formed dichlorinated ring, provided the correct dichlorobenzenethiol isomer is available.
Multi-Step Synthetic Routes to 1,3-Dichloro-2-(propylthio)benzene
When direct synthesis strategies are not feasible or lead to inseparable isomeric mixtures, multi-step synthetic sequences are employed. The design of such a synthesis requires careful consideration of the directing effects of substituents in electrophilic aromatic substitution reactions.
A plausible multi-step route to this compound could begin with a substituted benzene (B151609) and strategically introduce the functional groups in a specific order. For example, one could start with a precursor that allows for the controlled introduction of the chlorine atoms to achieve the desired 1,2,3-substitution pattern before the final installation of the propylthio group.
One hypothetical sequence could involve:
Nitration and Chlorination: Starting with a suitable precursor, a nitro group could be used to direct chlorination to specific positions.
Functional Group Manipulation: The nitro group could then be reduced to an amine (-NH₂).
Sandmeyer Reaction: The resulting amino group can be converted to a diazonium salt (-N₂⁺), which is a versatile intermediate that can be subsequently replaced by a chlorine atom or a thiol group.
Thiolation/Alkylation: Finally, the propylthio group could be introduced either by direct thiolation or by creating a thiol and subsequently alkylating it.
The logic of multi-step synthesis hinges on using the electronic properties of intermediate functional groups to build the desired substitution pattern step-by-step, which would otherwise be inaccessible through direct methods.
Novel Synthetic Approaches and Method Development
Recent advances in synthetic chemistry focus on developing more sustainable and efficient methods. These novel approaches aim to reduce waste, minimize energy consumption, and improve safety profiles.
Green chemistry principles are increasingly being applied to the synthesis of aryl thioethers. These approaches focus on using environmentally benign solvents, reducing the use of hazardous reagents, and improving atom economy.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. thieme-connect.comresearchgate.net The microwave-assisted synthesis of aryl thioethers can significantly reduce reaction times compared to conventional heating. thieme-connect.comrsc.orgnih.gov For instance, a one-pot, microwave-assisted iridium-catalyzed meta-C–H borylation followed by a copper-promoted C–S coupling has been reported for the synthesis of aryl thioethers in under 2.5 hours. thieme-connect.comresearchgate.net This highlights the potential for rapid and efficient synthesis.
Use of Greener Solvents and Catalysts: The replacement of traditional volatile organic compounds with greener alternatives is a key aspect of green chemistry. Water has been successfully used as a solvent for the copper-catalyzed synthesis of aryl thioethers from thiols and aryl boronic acids. researchgate.net Additionally, the development of metal-free catalytic systems, such as using ionic liquids like 1,8-diazabicyclo acs.orgresearchgate.netundec-7-enium acetate (B1210297) ([DBUH][OAc]) which can act as both catalyst and solvent, provides an environmentally friendly route to diaryl thioethers. rsc.org The use of xanthates as odorless and stable thiol surrogates also contributes to a greener synthetic process by avoiding malodorous and air-sensitive thiols. mdpi.comresearchgate.net
Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient alternative for C–S cross-coupling reactions, often proceeding without the need for a transition metal or a photocatalyst. acs.orgacs.orgresearchgate.net This method can rely on the formation of an electron donor-acceptor (EDA) complex between the thiol and the aryl halide, which upon irradiation, initiates the C-S bond formation. acs.org Nickel-catalyzed photoredox reactions have also been developed for C-S cross-coupling, expanding the scope to include less reactive aryl bromides. nih.gov
Ionic Liquids: Ionic liquids (ILs) are being explored as green reaction media for the synthesis of thioethers. researchgate.netcdri.res.inorganic-chemistry.orgtandfonline.com They can act as both solvent and catalyst, and their low vapor pressure reduces air pollution. For example, the Ullmann reaction for diaryl thioether synthesis has been successfully performed in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) with microwave irradiation, leading to significantly reduced reaction times and improved yields compared to conventional heating. tandfonline.com
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgscielo.br
The synthesis of thioethers has been successfully adapted to continuous-flow systems. For instance, a continuous-flow protocol for the synthesis of alkenyl thioethers using photochemical activation of halogen-bonding complexes has been developed, demonstrating the potential for safe and scalable production. researchgate.net While a specific flow synthesis for this compound has not been detailed in the literature, the established principles can be applied. A hypothetical flow process could involve pumping a solution of 1,3-dichloro-2-iodobenzene (B150626) and propanethiol with a suitable base through a heated column packed with a copper catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity in a shorter timeframe compared to batch synthesis. The application of flow chemistry has also been demonstrated in the oxidation of thioethers and the synthesis of functionalized phenols from Grignard reagents, showcasing the versatility of this technology in handling reactive intermediates and improving process safety. rsc.orgnih.gov
Spectroscopic Data for this compound Not Found
Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the compound This compound could not be located. The required detailed research findings for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier Transform Infrared (FT-IR), and Raman Spectroscopy, as outlined in the user's request, are not present in the accessed resources.
The investigation included targeted searches for the synthesis and characterization of this compound, as well as specific queries for its various spectroscopic data. While information on related compounds, such as other chlorinated benzenes or molecules with propylthio groups, is available, the exact data for the specified molecule remains elusive.
Consequently, the generation of a scientifically accurate and detailed article adhering to the provided outline, including data tables and in-depth research findings for this compound, is not possible at this time. The absence of primary data for this specific chemical entity prevents a thorough and authoritative discussion of its advanced spectroscopic characterization.
Further research in specialized, proprietary chemical databases or newly published literature may be required to obtain the necessary information for a complete analysis.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis of 1,3 Dichloro 2 Propylthio Benzene
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzene (B151609) ring in 1,3-Dichloro-2-(propylthio)benzene acts as the primary chromophore. The presence of chloro and propylthio substituents significantly influences its absorption spectrum.
The typical UV spectrum of benzene exhibits three absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm, both arising from π → π* transitions. The introduction of substituents can cause shifts in the wavelength and intensity of these bands.
Chloro Groups: Chlorine atoms are considered auxochromes with a weak bathochromic (red shift) effect due to their electron-donating resonance effect and electron-withdrawing inductive effect. They tend to shift the B-band to longer wavelengths and can obscure its fine structure.
Propylthio Group (-S-C₃H₇): The sulfur atom of the thioether group possesses lone pairs of electrons that can interact with the π-system of the benzene ring, acting as a potent auxochrome. This interaction leads to a significant bathochromic shift of the B-band, often referred to as the secondary band, and an increase in its intensity.
For this compound, the cumulative effect of two chloro atoms and a propylthio group is expected to result in a noticeable red shift of the primary and secondary absorption bands compared to benzene. The electronic transitions are influenced by the delocalization of electrons from the sulfur atom into the aromatic ring, a phenomenon that is well-documented for thioanisoles and other aryl sulfides. rsc.orgresearchgate.net The solvent used for analysis can also influence the position of the absorption maxima.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Band | Predicted λmax (nm) | Transition Type | Influencing Factors |
| Primary (E2-band) | ~ 210 - 220 | π → π | Strong absorption influenced by the overall aromatic system. |
| Secondary (B-band) | ~ 260 - 280 | π → π | Significant bathochromic shift due to the propylthio group and chloro substituents. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of this compound under electron impact (EI) ionization is predicted to follow several key pathways:
Alpha-Cleavage: Cleavage of the C-S bond with the loss of a propyl radical (•C₃H₇) would lead to a stable dichlorothiophenium ion.
Beta-Cleavage: Fragmentation of the propyl chain, such as the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, or simple bond cleavages.
Loss of Chlorine: The molecule may lose one or both chlorine atoms as radicals (•Cl) or as HCl.
Rearrangements: Complex rearrangements involving the aromatic ring and the thioether side chain can also occur, leading to various fragment ions. The fragmentation of similar chlorinated organosulfur compounds often involves the elimination of a chlorine radical followed by the loss of other neutral fragments.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 220/222/224 | [C₉H₁₀Cl₂S]⁺• | Molecular Ion (M⁺•) |
| 177/179/181 | [C₆H₃Cl₂S]⁺ | Loss of propyl radical (•C₃H₇) |
| 142/144 | [C₆H₃ClS]⁺• | Loss of a propyl radical and a chlorine radical |
| 108 | [C₆H₄S]⁺• | Loss of two chlorine atoms and a propyl group |
| 43 | [C₃H₇]⁺ | Propyl cation |
Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is available in the searched literature, we can infer expected structural parameters based on related molecules.
The molecule would consist of a planar benzene ring substituted with two chlorine atoms and a propylthio group. The C-C bond lengths within the benzene ring are expected to be in the range of 1.38-1.40 Å. The C-Cl bond lengths would be approximately 1.74 Å. For the propylthio group, the C(aryl)-S bond length is anticipated to be around 1.77 Å, and the S-C(propyl) bond length around 1.82 Å. The C-S-C bond angle would likely be around 104°.
Table 3: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~ 1.39 Å |
| C-Cl bond length | ~ 1.74 Å |
| C(aryl)-S bond length | ~ 1.77 Å |
| S-C(propyl) bond length | ~ 1.82 Å |
| C-S-C bond angle | ~ 104° |
| Dihedral angle (Benzene plane - C-S-C plane) | Variable, influenced by steric hindrance |
Note: These values are estimations based on standard bond lengths and angles from similar molecular structures and are not derived from experimental data for the title compound.
Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 2 Propylthio Benzene
Molecular Orbital Analysis
Natural Bond Orbital (NBO) Analysis
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted by theoretical chemists to provide the data necessary to fulfill the original request.
Reactivity Descriptors and Electrophilic/Nucleophilic Sites
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide powerful tools to map out the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It provides a visual representation of the charge distribution and is color-coded to indicate different potential values. For 1,3-dichloro-2-(propylthio)benzene, the MEP map is anticipated to reveal distinct regions of positive, negative, and neutral electrostatic potential.
The electronegative chlorine atoms are expected to create regions of negative potential (typically colored red or orange), indicating areas with a high electron density. acs.org These sites are prone to attack by electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring and the propyl group will likely exhibit positive potential (colored blue), marking them as potential sites for nucleophilic attack. The sulfur atom of the propylthio group, with its lone pairs of electrons, is also expected to be an electron-rich center, contributing to the negative potential region. researchgate.net The benzene ring itself will display a complex potential landscape, influenced by the competing electron-withdrawing effects of the chlorine atoms and the electron-donating/releasing nature of the thioether group. nih.gov
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Chlorine Atoms | Highly Negative | Susceptible to electrophilic attack |
| Sulfur Atom | Negative | Potential site for electrophilic attack |
| Aromatic Hydrogens | Positive | Potential sites for nucleophilic attack |
| Propyl Group Hydrogens | Positive | Less reactive than aromatic hydrogens |
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. scm.com These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com For this compound, the Fukui functions would allow for a precise identification of the most probable sites for electrophilic, nucleophilic, and radical attack.
The condensed Fukui function, which condenses the information onto individual atoms, is particularly useful. researchgate.net It is expected that the carbon atoms attached to the chlorine atoms and the sulfur atom will have significant values for the Fukui function, indicating their high reactivity. The analysis can distinguish between the susceptibility to nucleophilic attack (f+) and electrophilic attack (f-). The sites with high f+ values are prone to nucleophilic attack, while those with high f- values are susceptible to electrophilic attack.
Vibrational Spectra Simulation and Interpretation
The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a powerful tool for identifying and characterizing molecules. acs.orgnih.gov For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of the fundamental vibrational modes. These simulations are typically performed using density functional theory (DFT) calculations. smu.edu
The simulated spectrum would exhibit characteristic bands corresponding to the vibrations of the different functional groups present in the molecule. These would include:
Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm-1 region.
Aliphatic C-H stretching vibrations: From the propyl group, expected in the 2960-2850 cm-1 range.
Aromatic C-C stretching vibrations: Appearing in the 1600-1450 cm-1 region, characteristic of the benzene ring.
C-S stretching vibrations: Associated with the thioether linkage, generally found in the 700-600 cm-1 range.
C-Cl stretching vibrations: Strong absorptions expected in the 800-600 cm-1 region.
By comparing the simulated spectrum with experimental data (if available), a detailed assignment of the vibrational modes can be achieved, providing a vibrational fingerprint of the molecule.
Table 2: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bend | 1450 - 1300 |
| C-Cl Stretch | 800 - 600 |
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. acs.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational chemistry can predict NLO properties such as the first-order hyperpolarizability (β). researchgate.netbohrium.com
The presence of both electron-withdrawing groups (the two chlorine atoms) and an electron-donating/releasing group (the propylthio group) on the benzene ring of this compound suggests the potential for NLO activity. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. Theoretical calculations would quantify the hyperpolarizability and provide insights into the structure-property relationships governing the NLO behavior of this molecule.
Topological Analysis of Electron Density (e.g., AIM, ELF, LOL)
The topological analysis of the electron density provides a detailed picture of the chemical bonding and electronic structure of a molecule. Methods such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are employed for this purpose.
AIM analysis would be used to define the atoms within the molecule and to characterize the nature of the chemical bonds based on the properties of the bond critical points. mdpi.com This would provide quantitative information about the covalent and ionic character of the C-C, C-H, C-S, and C-Cl bonds.
ELF and LOL analyses offer a visual representation of electron localization. mdpi.com For this compound, these analyses would be expected to show high electron localization around the chlorine and sulfur atoms, corresponding to their lone pairs, as well as in the regions of the covalent bonds. The delocalized π-system of the benzene ring would also be a prominent feature.
Conformational Analysis and Potential Energy Surfaces
The propyl group attached to the sulfur atom introduces conformational flexibility to the this compound molecule. The rotation around the C-S and C-C bonds of the propyl chain leads to different spatial arrangements, or conformers. researchgate.netcolostate.edu
A conformational analysis would involve mapping the potential energy surface (PES) of the molecule by systematically rotating the dihedral angles of the propyl group. This analysis would identify the low-energy conformers, which are the most stable and likely to be populated at room temperature. It is anticipated that the PES would show distinct energy minima corresponding to anti and gauche conformations of the propyl chain relative to the benzene ring. dtic.milchinesechemsoc.org The energy barriers between these conformers could also be calculated, providing information about the dynamics of conformational changes.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorinated benzenes |
Reactivity and Reaction Mechanisms of 1,3 Dichloro 2 Propylthio Benzene
Reactions at the Thioether Moiety
The sulfur atom of the propylthio group is a key site for reactions, most notably oxidation and nucleophilic displacement.
Oxidation Pathways to Sulfoxides and Sulfones
The thioether linkage in 1,3-dichloro-2-(propylthio)benzene can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction of thioethers. jchemrev.com The degree of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H2O2), peroxy acids, and potassium permanganate (B83412) (KMnO4). jchemrev.comorganic-chemistry.orgias.ac.in For instance, the use of hydrogen peroxide, often in the presence of a catalyst, provides a green and efficient method for this oxidation. ias.ac.in The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. By carefully controlling the stoichiometry of the oxidant, it is often possible to isolate the sulfoxide as the major product. organic-chemistry.org For example, using a limited amount of H2O2 would favor the formation of 1,3-dichloro-2-(propylsulfinyl)benzene (the sulfoxide). Conversely, an excess of the oxidizing agent will drive the reaction to completion, yielding 1,3-dichloro-2-(propylsulfonyl)benzene (the sulfone). organic-chemistry.orgias.ac.in
The table below summarizes typical conditions for the oxidation of thioethers.
| Product | Typical Oxidizing Agents | Reaction Conditions |
| Sulfoxide | Hydrogen peroxide (H2O2), m-Chloroperoxybenzoic acid (m-CPBA) | Controlled stoichiometry of oxidant, often at lower temperatures. organic-chemistry.orgresearchgate.net |
| Sulfone | Excess hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) | Excess oxidant, sometimes with heating. organic-chemistry.orgias.ac.in |
Nucleophilic Displacement at Sulfur
The sulfur atom in the propylthio group can be susceptible to nucleophilic attack, although this is less common than oxidation. The reactivity of the sulfur atom in (propylthio)benzene derivatives is influenced by its ability to participate in nucleophilic substitution reactions. cymitquimica.com However, specific examples of nucleophilic displacement directly at the sulfur of this compound are not extensively documented in the provided search results. In general, such reactions would involve the attack of a nucleophile on the sulfur atom, leading to the displacement of the propyl group or the entire propylthio group. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions.
Reactions at the Chlorinated Benzene (B151609) Ring
The two chlorine atoms on the benzene ring render the aromatic system susceptible to several types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-mediated cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) with Directing Effects of Substituents
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing effects are a consequence of both inductive and resonance effects. organicchemistrytutor.comuci.edu
Chlorine (Cl): The chlorine atoms are deactivating groups, meaning they make the benzene ring less reactive towards electrophiles than benzene itself. This is due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because the lone pairs on the chlorine atoms can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comyoutube.comlibretexts.orglibretexts.org
Propylthio (-SPr): The propylthio group is generally considered an activating group and an ortho-, para-director. The sulfur atom can donate its lone pair of electrons into the benzene ring via resonance, which outweighs its inductive electron-withdrawing effect. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. organicchemistrytutor.com
Given the substituents in this compound, the directing effects would be as follows:
The propylthio group at position 2 strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
The chlorine atom at position 1 directs to its ortho (position 6) and para (position 4) positions.
The chlorine atom at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions.
The combined effect of these substituents would likely lead to a complex mixture of products in an EAS reaction. However, the powerful activating and directing effect of the propylthio group would likely dominate, favoring substitution at positions 4 and 6.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -Cl | Withdrawing | Donating | Deactivating organicchemistrytutor.comuci.edulibretexts.org | Ortho, Para organicchemistrytutor.comyoutube.comlibretexts.org |
| -SPr | Withdrawing | Donating | Activating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.com |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. youtube.comlibretexts.org In this compound, the chlorine atoms can act as leaving groups. The presence of the other chlorine atom and the propylthio group will influence the feasibility of this reaction.
For an SNAr reaction to occur, the aromatic ring must be activated towards nucleophilic attack. While the propylthio group is an activating group for EAS, its effect on SNAr is less straightforward. Electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The chlorine atoms themselves are electron-withdrawing and can activate the ring for SNAr, albeit weakly compared to a nitro group. vanderbilt.edu The phenylazo group, for example, has been shown to activate ortho-positioned fluorine and chlorine atoms towards nucleophilic substitution with thiolate anions. researchgate.net
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for C-Cl activation)
The carbon-chlorine bonds in this compound can be activated by transition metal catalysts, typically palladium, to participate in cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org This reaction is widely used to form biaryl compounds. libretexts.org While aryl bromides and iodides are more reactive, conditions have been developed to enable the coupling of less reactive aryl chlorides. nih.gov A potential Suzuki reaction of this compound would involve coupling at one or both of the C-Cl bonds.
Heck Reaction: The Heck reaction is the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. libretexts.org This reaction is used to form substituted alkenes. Similar to the Suzuki reaction, the reactivity of aryl chlorides is lower than that of bromides and iodides, but suitable catalysts and conditions can facilitate the reaction. epo.org
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orglibretexts.orgwalisongo.ac.idbeilstein-journals.org This reaction is a reliable method for the synthesis of arylalkynes. libretexts.org The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl. researchgate.net Therefore, activating the C-Cl bonds of this compound for Sonogashira coupling would likely require specific and robust catalytic systems. libretexts.org
The table below provides a general overview of these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base wikipedia.orgfishersci.co.uklibretexts.org | Biaryls, etc. libretexts.org |
| Heck | Alkene | Palladium catalyst and a base libretexts.org | Substituted alkenes |
| Sonogashira | Terminal alkyne | Palladium catalyst and a copper co-catalyst gold-chemistry.orglibretexts.orgwalisongo.ac.id | Arylalkynes |
Reactions Involving Both Functional Groups
The reactivity of this compound is characterized by the interplay of its constituent functional groups: two chlorine atoms and a propylthio group attached to a benzene ring. The chlorine atoms are electron-withdrawing groups, which can activate the aryl ring towards nucleophilic attack, while the sulfur atom of the propylthio group possesses lone pairs of electrons and can act as a nucleophile or be oxidized. Reactions involving both functional groups would likely proceed under conditions that facilitate either simultaneous or sequential transformations.
One potential reaction pathway involves the oxidation of the thioether followed by nucleophilic substitution of the chlorine atoms. The oxidation of the propylthio group to a sulfoxide or sulfone would significantly increase the electron-withdrawing nature of the substituent, thereby further activating the aromatic ring for nucleophilic aromatic substitution (SNAr) of the chloro groups.
Another possibility is the involvement of the thioether as a directing group in metal-catalyzed cross-coupling reactions, where the chlorine atoms could be substituted. The sulfur atom can coordinate to a metal catalyst, potentially influencing the regioselectivity of the substitution of the adjacent chlorine atoms.
Mechanistic Studies Using Computational and Experimental Approaches
While specific mechanistic studies on this compound are not extensively documented in the public domain, the reactivity of this molecule can be inferred from studies on related aryl halides and thioethers. Computational approaches, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of such molecules. researchgate.netresearchgate.net
Computational Insights:
DFT calculations can provide valuable information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) map, for instance, can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would likely show negative potential around the chlorine atoms and the sulfur atom, indicating their nucleophilic character, and positive potential on the aromatic ring, suggesting susceptibility to nucleophilic attack, particularly at the positions activated by the electron-withdrawing chlorine atoms.
Experimental Approaches:
Experimental mechanistic studies would typically involve kinetic analysis of reactions, identification of intermediates, and isotopic labeling studies. For instance, in a nucleophilic aromatic substitution reaction, monitoring the reaction rate as a function of nucleophile and substrate concentration would help establish the reaction order. The isolation or spectroscopic detection (e.g., by NMR or mass spectrometry) of intermediates, such as Meisenheimer complexes in SNAr reactions, would provide direct evidence for the proposed mechanism.
Fukui function analysis, a concept derived from DFT, can be used to predict the local reactivity of different atomic sites in the molecule. researchgate.net This analysis helps in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
Chemical Degradation Pathways of the Aryl Thioether Moiety
The aryl thioether moiety in this compound is susceptible to degradation through various chemical pathways, primarily involving oxidation or cleavage of the carbon-sulfur bonds.
Oxidative Degradation:
The sulfur atom in the propylthio group can be readily oxidized by common oxidizing agents such as hydrogen peroxide, peroxy acids, or ozone. The initial oxidation product is the corresponding sulfoxide, which can be further oxidized to the sulfone under stronger conditions. These oxidation products have significantly different electronic properties and solubilities compared to the parent thioether.
Reductive Cleavage:
The C-S bond in aryl thioethers can be cleaved under reductive conditions. Metal-catalyzed reductions, for example using nickel catalysts with a hydrosilane reductant, have been shown to effectively cleave C(aryl)-S bonds. researchgate.net This process could potentially lead to the formation of 1,3-dichlorobenzene (B1664543) and propylthiol or its derivatives.
Biodegradation:
Aryl thioethers can also be subject to biodegradation by microorganisms. For instance, white-rot fungi like Phanerochaete chrysosporium are known to degrade complex aromatic compounds, including lignin (B12514952) which contains aryl ether linkages. tandfonline.com While specific studies on this compound are lacking, it is plausible that similar enzymatic pathways could lead to the cleavage of the aryl thioether bond.
A summary of potential degradation pathways is presented in the table below.
| Degradation Pathway | Reagents/Conditions | Primary Products |
| Oxidation | H₂O₂, m-CPBA, O₃ | 1,3-Dichloro-2-(propylsulfinyl)benzene, 1,3-Dichloro-2-(propylsulfonyl)benzene |
| Reductive Cleavage | Ni catalyst, Hydrosilane | 1,3-Dichlorobenzene, Propane-1-thiol |
| Biodegradation | Microorganisms (e.g., white-rot fungi) | Phenolic derivatives, Thiol derivatives |
It is important to note that the presence of the two chlorine atoms on the aromatic ring will influence the reactivity and degradation of the molecule. Their electron-withdrawing nature can affect the electron density at the sulfur atom and the stability of potential intermediates in the degradation pathways.
Advanced Functionalization Strategies for 1,3 Dichloro 2 Propylthio Benzene Derivatives
Selective Functionalization of the Aryl Ring
The dichlorinated benzene (B151609) ring of 1,3-dichloro-2-(propylthio)benzene presents both challenges and opportunities for selective functionalization. The two chlorine atoms deactivate the ring towards classical electrophilic aromatic substitution while also providing handles for cross-coupling reactions. The (propylthio) group, on the other hand, can act as a directing group for ortho-metalation.
Directed Ortho-Metalation: The thioether moiety can direct the metalation of the aromatic ring to the ortho position. wikipedia.org This process, known as Directed ortho-Metalation (DoM), typically utilizes a strong organolithium base, such as n-butyllithium, to deprotonate the position adjacent to the directing group. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. The general principle involves the coordination of the lithium atom to the sulfur, which acidifies the adjacent ortho-proton, facilitating its abstraction. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the aryl ring are suitable leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the dichlorinated aryl ring with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgharvard.edu The reactivity of the chloro-substituents can be enhanced by using bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.org
Buchwald-Hartwig Amination: This powerful method facilitates the synthesis of aryl amines by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex, typically with a specialized ligand, and requires a base to facilitate the C-N bond formation. wikipedia.org
Table 1: Representative Cross-Coupling Reactions for Aryl Ring Functionalization
| Coupling Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Heat | Biaryl derivative |
Functionalization of the Propyl Chain
The propyl chain of this compound offers sites for functionalization, primarily at the carbon atom alpha to the sulfur, which is activated towards radical and photocatalytic reactions.
Photochemical and Radical C-H Functionalization: Recent advances in photoredox catalysis have provided methods for the selective functionalization of C-H bonds alpha to a sulfide (B99878). acs.orgnih.gov These reactions often involve the generation of a sulfur-centered radical cation via single-electron transfer (SET) from the thioether to an excited photocatalyst. nih.gov Subsequent deprotonation at the α-carbon generates a carbon-centered radical that can be trapped by various radical acceptors. nih.gov
For instance, flavin-mediated photocatalysis has been shown to be a general platform for the cyanation, alkenylation, and alkynylation of sulfides. acs.org Similarly, other photocatalytic systems can facilitate the introduction of nucleophiles at the benzylic position. rsc.org
Table 2: Examples of Photocatalytic Functionalization of Propyl Thioethers
| Functionalization | Reagents and Conditions | Product |
|---|---|---|
| Cyanation | Riboflavin tetraacetate (RFTA), Tosyl cyanide, Acetone, Blue LED | α-Cyanopropyl thioether |
| Alkenylation | RFTA, Sulfonyl alkene, 1,4-Dioxane, Blue LED | α-Alkenylpropyl thioether |
Derivatization at the Sulfur Atom
The sulfur atom in the (propylthio) group is a key site for derivatization, most commonly through oxidation to form sulfoxides and sulfones. These oxidized derivatives have altered electronic and steric properties, which can be useful for further synthetic transformations or for tuning the properties of the molecule.
Oxidation to Sulfoxides and Sulfones: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation. organic-chemistry.orgnih.gov A variety of oxidizing agents can be employed, and the reaction can often be controlled to selectively yield either the sulfoxide (B87167) or the sulfone.
Selective Oxidation to Sulfoxides: Mild oxidizing agents such as hydrogen peroxide in the presence of a specific catalyst (e.g., tantalum carbide) or metal-free quinoid catalysts can achieve selective oxidation to the sulfoxide without significant overoxidation to the sulfone. organic-chemistry.org
Oxidation to Sulfones: Stronger oxidizing agents or harsher reaction conditions, often with an excess of the oxidant, will lead to the formation of the corresponding sulfone. organic-chemistry.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org
Table 3: Oxidation of Thioethers to Sulfoxides and Sulfones
| Product | Oxidizing Agent/Catalyst | Typical Conditions |
|---|---|---|
| Sulfoxide | H₂O₂ / Tantalum Carbide | Mild temperature |
| Sulfone | H₂O₂ / Niobium Carbide | Higher temperature/excess H₂O₂ |
Synthesis of Polymeric Structures Incorporating this compound Units
The difunctional nature of this compound, with its two chlorine atoms, makes it a suitable monomer for polycondensation reactions to form polymeric structures, particularly poly(thioether)s and related materials.
Polycondensation Reactions: Aromatic poly(thioether)s can be synthesized through aromatic nucleophilic substitution polymerization. tandfonline.com For example, the reaction of a dichlorinated aromatic compound with a dithiol in the presence of a base can lead to the formation of a poly(aryl thioether). tandfonline.com In the context of this compound, it could potentially be copolymerized with various dithiols.
Another approach involves a Pd-catalyzed C-S/C-S metathesis reaction, which has been used to create porous poly(aryl thioether)s. nih.gov This method offers a reversible pathway to these polymers, allowing for potential recycling of the monomers. nih.gov
The synthesis of poly(p-phenylene sulfide) (PPS) from p-dichlorobenzene and sodium sulfide is a well-known industrial process, and analogous strategies could be envisioned for the polymerization of this compound. acs.org
Table 4: Potential Polymerization Reactions Involving Dichlorobenzene Derivatives
| Polymer Type | Monomers | Polymerization Method |
|---|---|---|
| Poly(aryl thioether) | Dichlorobenzene derivative, Dithiol | Aromatic Nucleophilic Substitution |
| Porous Poly(aryl thioether) | Dichlorobenzene derivative, Thiol source | Pd-catalyzed C-S/C-S Metathesis |
Applications in Organic Synthesis and Materials Science
1,3-Dichloro-2-(propylthio)benzene as a Synthetic Building Block
The reactivity of this compound is primarily centered around the modification or substitution of its chloro and propylthio groups, as well as reactions involving the aromatic ring itself. These characteristics allow it to serve as a foundational molecule for creating more complex chemical structures.
The presence of both chloro and propylthio groups on the benzene (B151609) ring allows for a range of chemical transformations, making this compound a valuable precursor for a variety of functionalized aromatic compounds. The chloro groups can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the propylthio group can be oxidized or otherwise modified.
Research into the synthesis of polyfunctionalized biphenyls, which are key intermediates for materials like liquid crystals, has highlighted the utility of halobenzene precursors with thioether substituents. vanderbilt.edu Although palladium-catalyzed cross-coupling reactions can sometimes be challenging with sterically hindered substrates, Ullmann coupling reactions have proven effective for creating tetra-ortho-substituted biphenyls from similar building blocks. vanderbilt.edu The propylthio group in this compound can influence the regioselectivity of further functionalization of the aromatic ring.
The general strategies for synthesizing complex aromatic structures from functionalized benzenes often involve sequential reactions that build upon the initial substitution pattern. The following table outlines potential synthetic transformations for a molecule like this compound, based on established reactions for related compounds.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Dithiophenyl-substituted biphenyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted (propylthio)benzene |
| Oxidation of Thioether | Oxidizing agent (e.g., m-CPBA) | 1,3-Dichloro-2-(propylsulfinyl)benzene or 1,3-Dichloro-2-(propylsulfonyl)benzene |
These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of complex molecules with tailored electronic and physical properties.
While specific examples of this compound in multi-component reactions are not extensively documented, its functional groups make it a plausible candidate for such reactions. Multi-component reactions, which involve the combination of three or more starting materials in a single step, are highly efficient for creating molecular complexity. The chloro- and propylthio-substituted benzene ring could potentially participate in reactions like the Fischer indole (B1671886) synthesis or Knorr pyrazole (B372694) synthesis, where functionalized benzenes are key components. ktu.edu
The development of novel heterocyclic compounds often relies on the condensation of various building blocks. For instance, the synthesis of pyrazole derivatives can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines, a process that can be influenced by the substituents on the aromatic rings of the precursors. ktu.edu
Integration into Advanced Materials
The unique electronic and structural characteristics imparted by the chloro and propylthio groups make this compound a candidate for incorporation into various advanced materials. These materials often derive their properties from the specific arrangement of electron-donating and electron-withdrawing groups within their molecular or macromolecular structures.
In the field of optoelectronics, there is a significant interest in donor-acceptor systems for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The this compound moiety possesses both electron-withdrawing chlorine atoms and a potentially electron-donating propylthio group, which could be leveraged in the design of such materials.
While this specific compound may not be a primary component, related structures are widely used. For example, 2,1,3-benzothiadiazole (B189464) (BTD), which features a thiadiazole ring fused to benzene, is a well-known electron acceptor used in a variety of optoelectronic materials. researchgate.net The principles of its function, based on creating intramolecular charge transfer character, can be applied to materials incorporating this compound. The dichloro-substitution pattern can be used to tune the electronic properties of conjugated polymers, which are essential components of optoelectronic devices like organic solar cells. google.com
Table 2: Comparison of Building Blocks for Optoelectronic Materials
| Building Block | Key Functional Groups | Role in Material | Potential Application |
|---|---|---|---|
| 2,1,3-Benzothiadiazole (BTD) | Thiadiazole | Electron acceptor | OLEDs, OPVs researchgate.net |
| This compound | Dichloro, Propylthio | Modulating electronic properties | OPVs, Organic Semiconductors |
The non-covalent interactions of the functional groups in this compound make it a potential building block for supramolecular chemistry. The sulfur atom in the propylthio group can act as a hydrogen bond acceptor or participate in chalcogen bonding, while the chlorine atoms can engage in halogen bonding. These directional interactions are crucial for the self-assembly of molecules into well-ordered, functional architectures.
The ability of thioether-containing molecules to form ordered structures is a key aspect of their use in supramolecular chemistry. unibo.it These interactions can guide the formation of complex assemblies with applications in areas such as molecular recognition and catalysis.
Porous organic polymers (POPs) have garnered attention for their high surface areas and potential applications in gas storage, separation, and catalysis. nih.gov The synthesis of these materials often involves the polymerization of rigid, geometrically defined monomers. This compound, with its defined substitution pattern, could serve as a monomer or a cross-linking agent in the formation of porous polymers.
A notable example in this area is the synthesis of porous poly(aryl thioether)s through methods like palladium-catalyzed C–S/C–S metathesis. nih.gov These materials combine the robustness of polymers like poly(phenylene sulfide) with the high surface area of porous organic frameworks. The use of monomers with varied substitution patterns, including chloro and thioether groups, allows for the tuning of the resulting polymer's porosity and surface properties.
Redox-Responsive Materials
While direct research on the integration of this compound into redox-responsive materials is not extensively documented in publicly available scientific literature, the inherent characteristics of the thioether group suggest its potential utility in this field. Thioether-containing polymers are a significant class of materials investigated for their responsiveness to changes in the redox environment.
The general mechanism for a thioether-containing polymer responding to an oxidative stimulus is presented below:
| State | Chemical Group | Polarity | Response to Oxidative Stimulus |
| Reduced | Thioether (-S-) | Hydrophobic | Stable |
| Oxidized | Sulfoxide (B87167) (-SO-) | Hydrophilic | Swelling or dissolution |
| Further Oxidized | Sulfone (-SO₂-) | More Hydrophilic | Increased swelling or dissolution |
This table illustrates the general principle of thioether oxidation in redox-responsive polymers.
Catalysis and Ligand Design
The application of this compound in catalysis and ligand design is not specifically detailed in the reviewed scientific literature. However, the broader class of aryl sulfides has been a subject of interest in the development of ligands for transition metal catalysis. Thioethers can act as soft ligands, coordinating to metal centers and influencing the catalytic activity and selectivity of a reaction.
The synthesis of aryl sulfides is often accomplished through metal-catalyzed cross-coupling reactions, with palladium and copper being common catalysts. organic-chemistry.orgnih.gov These reactions typically involve the coupling of an aryl halide with a thiol. Conversely, the aryl sulfide (B99878) bond itself can be a target for catalytic cleavage and functionalization. For instance, nickel-catalyzed aryl exchange reactions have been developed where an aryl sulfide can serve as a donor of the thioether moiety to an aryl electrophile. nih.gov
In the context of ligand design, the sulfur atom in an aryl sulfide can coordinate to a transition metal. The electronic and steric properties of the ligand can be modified by changing the substituents on the aryl ring and the alkyl group attached to the sulfur. While there are no specific reports on using this compound as a ligand, its structure presents features that could be relevant for ligand design. The dichloro substitution pattern on the benzene ring would create a specific steric environment around the coordinating sulfur atom and would also have an electron-withdrawing effect, which could modulate the binding affinity of the sulfur for a metal center.
A patent for the synthesis of a related but different compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, mentions the use of various phosphine (B1218219) ligands to stabilize the catalyst during the reaction. google.com This highlights the general importance of ligands in reactions involving the formation of carbon-sulfur bonds. While this does not directly involve this compound as a ligand, it underscores the catalytic context in which such molecules are synthesized.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of aryl sulfides, including 1,3-Dichloro-2-(propylthio)benzene, is an area of active research focused on developing greener and more efficient methodologies. Traditional methods often rely on harsh reaction conditions, toxic reagents, and generate significant waste. Future research will likely prioritize the development of sustainable synthetic strategies.
Key areas of focus include:
Thiol-Free Reagents: A significant drawback of many classic thioether synthesis methods is the use of foul-smelling and air-sensitive thiols. mdpi.com Future routes for synthesizing this compound could explore the use of odorless and stable thiol surrogates, such as xanthates, which can react with aryl halides under transition-metal-free conditions. mdpi.com
Green Solvents and Catalysts: The use of water as a solvent presents an environmentally benign alternative to volatile organic compounds. rsc.orgsioc-journal.cn Research into water-promoted synthesis could lead to milder reaction conditions for producing this compound. sioc-journal.cn Furthermore, the development of heterogeneous solid acid catalysts, such as silica-alumina, could replace homogeneous catalysts, allowing for easier separation and recycling, and potentially enabling solvent-free reactions. beilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for forming C-S bonds under mild, room-temperature conditions. beilstein-journals.org This approach can activate electron-rich arenes to react with disulfides, avoiding the need for prefunctionalized starting materials. beilstein-journals.org Investigating the applicability of this technology to the synthesis of this compound from corresponding precursors could provide a more energy-efficient pathway.
| Synthetic Strategy | Potential Advantage for this compound Synthesis | Relevant Research Area |
| Thiol-Free Reagents | Avoids use of malodorous and toxic thiols, improving safety and handling. | Use of xanthates as thiol surrogates. mdpi.com |
| Green Solvents | Reduces environmental impact by replacing volatile organic compounds with water. | Water-promoted synthesis of heteroaryl thioethers. sioc-journal.cn |
| Solid Acid Catalysts | Simplifies catalyst recovery and recycling; allows for solvent-free conditions. | Transition-metal-free synthesis using silica-alumina catalysts. beilstein-journals.org |
| Photoredox Catalysis | Enables reactions at room temperature, reducing energy consumption. | Radical-radical cross-coupling of arenes and disulfides. beilstein-journals.org |
Exploration of Novel Reactivity Patterns
The unique electronic and steric environment of this compound, created by the two chlorine atoms and the propylthio group on the benzene (B151609) ring, suggests a rich and underexplored reactivity. Future research will likely focus on harnessing these features to discover novel chemical transformations.
Potential avenues for exploration include:
C-S Bond Functionalization: While the C-S bond is generally stable, recent advances have shown that it can be catalytically cleaved and functionalized. nih.gov Research could target the selective activation of the C-S bond in this compound to introduce new functional groups, thereby expanding its utility as a synthetic intermediate. Nickel-catalyzed aryl exchange reactions, for instance, have been developed for aryl sulfides and could be adapted for this compound. sciencedaily.combohrium.com
Radical-Mediated Reactions: The sulfide (B99878) moiety can influence the radical chemistry of the aromatic ring. Novel intramolecular radical displacement reactions have been observed in other aryl sulfides, leading to the formation of new heterocyclic systems. rsc.orgrsc.org Investigating the behavior of this compound under radical-generating conditions could unveil new cyclization or substitution pathways.
Directed Metalation: The substituents on the benzene ring can direct ortho-lithiation or other metalation reactions to specific positions. Exploring how the interplay between the chloro and propylthio groups directs such reactions could provide regioselective access to more complex, polysubstituted benzene derivatives.
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the synthesis and reactions of this compound, it is crucial to study the reaction mechanisms in real-time. The application of advanced spectroscopic and spectrometric techniques for in situ analysis is a growing trend that can provide unprecedented insight into reaction kinetics, intermediates, and byproduct formation.
Future research would benefit from the use of:
In Situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as a reaction progresses. nih.govaanda.org This data is invaluable for optimizing reaction conditions and identifying transient species that could inform mechanistic pathways.
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, like ESI-FT-ICR-MS (Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry), are powerful tools for identifying and characterizing complex mixtures of organosulfur compounds. aanda.orgacs.org Applying these methods could help to fully characterize the product profile of reactions involving this compound, including the detection of minor byproducts.
Spectroscopic Studies of Reaction Precursors: The nature of the sulfur precursor can significantly impact the synthesis of thioethers. acs.org Detailed spectroscopic analysis of precursor solutions under reaction conditions can reveal the formation of active sulfurating agents or unwanted byproducts, leading to more reliable and reproducible synthetic protocols. acs.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery of new molecules and the prediction of their properties. chemrxiv.orgnih.gov For a specific molecule like this compound, these computational tools offer exciting future prospects.
Key applications include:
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms to predict a wide range of physicochemical properties for substituted benzenes, such as solubility, boiling point, and chromatographic retention times. researchgate.netoup.comutep.edunih.gov By training models on datasets of related compounds, the properties of this compound and its hypothetical derivatives can be estimated, saving experimental time and resources.
Reactivity and Synthesis Prediction: AI tools can be trained to predict the outcome of chemical reactions and even suggest optimal synthetic routes. By analyzing vast databases of known reactions, these models could propose novel, efficient pathways for the synthesis of this compound or predict its reactivity in various chemical transformations.
Design of Novel Derivatives: ML models can be used to screen virtual libraries of compounds for desired properties. For instance, if this compound were a lead compound in a drug discovery program, AI could be used to design and prioritize new derivatives with enhanced biological activity and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govmdpi.com Active learning algorithms can intelligently explore the chemical space to identify promising new structures with a minimal number of actual experiments. chemrxiv.org
| AI/ML Application | Objective for this compound | Potential Impact |
| QSPR Modeling | Predict physicochemical properties (e.g., logP, toxicity, NMR shifts). researchgate.netnih.gov | Accelerate characterization and guide experimental design. |
| Synthesis Prediction | Identify optimal and sustainable synthetic routes. | Reduce development time and improve the efficiency of synthesis. |
| Virtual Screening | Design and evaluate novel derivatives with desired biological or material properties. | Facilitate the discovery of new functional molecules based on its scaffold. |
| Active Learning | Intelligently guide the selection of new experiments for property optimization. | Maximize information gain while minimizing experimental effort. chemrxiv.org |
Q & A
Basic: What synthetic strategies are recommended for preparing 1,3-Dichloro-2-(propylthio)benzene, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, substituting a chloro group on a dichlorobenzene precursor with a propylthio group via thiolate intermediates. Key steps include:
- Thiol activation : Generate a propylthiolate nucleophile (e.g., using NaH or KOH in anhydrous solvents like THF).
- Substitution : React with 1,3-dichloro-2-nitrobenzene (or analogous precursors) under controlled temperatures (60–80°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires adjusting molar ratios (e.g., 1.2:1 thiolate:substrate), reaction time (6–12 hours), and inert atmosphere to prevent oxidation of the thiol group .
Advanced: How does the propylthio group influence [1,5]-sigmatropic rearrangements in derivatives of this compound?
Answer:
The propylthio group can participate in [1,5]-sigmatropic shifts, as observed in azepine derivatives. Key findings:
- Mechanism : Concerted pericyclic pathways are favored, with activation energies comparable to [1,5]-hydrogen shifts (ΔG‡ ≈ 25–30 kcal/mol). Solvent polarity has minimal impact, supporting a non-polar transition state.
- Experimental validation : DFT calculations confirm lower activation barriers for propylthio shifts vs. methoxy groups, attributed to sulfur’s larger atomic radius and hyperconjugative effects .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and propylthio chain signals (δ 1.0–3.0 ppm). Chlorine atoms induce deshielding in adjacent carbons.
- Mass spectrometry (EI-MS) : Look for molecular ion clusters (M⁺, M+2, M+4) due to chlorine isotopes. Fragmentation patterns reveal loss of Cl or S-propyl groups.
- FT-IR : Confirm C-S (∼650 cm⁻¹) and C-Cl (∼550 cm⁻¹) stretches. Challenges include overlapping peaks; coupling with Raman spectroscopy improves resolution .
Advanced: How do steric and electronic effects of the propylthio group direct electrophilic substitution in this compound?
Answer:
- Electronic effects : The sulfur atom donates electron density via resonance, activating the ring but deactivating ortho/para positions due to Cl substituents.
- Steric hindrance : The propylthio group directs electrophiles (e.g., nitration, halogenation) to the less hindered meta position relative to Cl atoms.
- Experimental example : Nitration at 0°C in HNO₃/H₂SO₄ yields 5-nitro derivatives as major products, confirmed by X-ray crystallography .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the C-S bond.
- Temperature : Keep below 4°C to slow hydrolysis; anhydrous conditions (e.g., molecular sieves) prevent thiol oxidation.
- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or bases (risk of nucleophilic displacement) .
Advanced: How do computational methods (e.g., DFT) predict reaction pathways for this compound?
Answer:
- Transition state analysis : DFT (B3LYP/6-31G*) calculates geometries and energies of intermediates, such as [1,5]-sigmatropic shifts.
- Solvent modeling : PCM (Polarizable Continuum Model) assesses solvent effects, showing minimal impact on activation energy for non-polar solvents.
- Validation : Experimental kinetic data (e.g., Arrhenius plots) align with computed ΔG‡ values within ±2 kcal/mol .
Basic: What are the key intermediates in the degradation pathways of this compound under environmental conditions?
Answer:
- Hydrolysis : In aqueous media (pH 7–9), cleavage of the C-S bond forms 1,3-dichlorobenzene and propylsulfonic acid.
- Oxidation : Ozone or UV light generates sulfoxide and sulfone derivatives, identified via LC-MS/MS.
- Microbial degradation : Pseudomonas spp. metabolize the compound to 3-chlorocatechol, confirmed by GC-MS .
Advanced: How does isotopic labeling (e.g., deuterated analogs) aid in studying the metabolic fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
